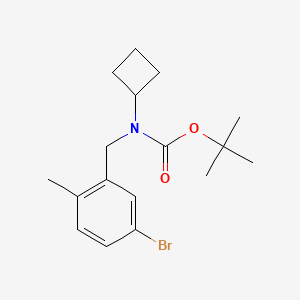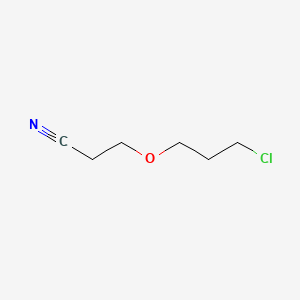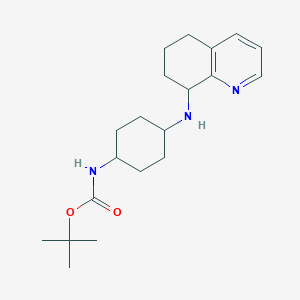
Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is a modified nucleotide that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. The addition of the tetrahydrogen triphosphate group and the iodine atom at the 2’ position makes this compound unique and valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- typically involves multiple steps, starting from cytidine. The iodination at the 2’ position can be achieved using iodine or iodinating agents under specific conditions. The triphosphate group is then introduced through phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated synthesizers and reactors. The process is optimized for high yield and purity, often involving purification steps like chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom or the triphosphate group.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated cytidine derivatives, while substitution reactions can produce various functionalized nucleotides.
Scientific Research Applications
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Plays a role in studying DNA and RNA synthesis, as well as in the development of nucleotide analogs for research.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA by polymerases, leading to the disruption of normal nucleic acid function. This can inhibit viral replication or cancer cell proliferation. The iodine atom and triphosphate group play crucial roles in its activity, affecting its interaction with enzymes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom at the 2’ position.
2’-Deoxycytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom and has a hydrogen atom at the 2’ position instead.
5-Iodocytidine5’-(tetrahydrogen triphosphate): Contains an iodine atom at the 5’ position instead of the 2’ position.
Uniqueness
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is unique due to the presence of the iodine atom at the 2’ position and the triphosphate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H11IN3Na2O11P3+2 |
|---|---|
Molecular Weight |
603.00 g/mol |
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxophosphaniumyl] phospho phosphate |
InChI |
InChI=1S/C9H11IN3O11P3.2Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(22-7)3-21-26(18)24-27(19,20)23-25(16)17;;/h2,5-7,14H,1,3H2,(H2-,11,12,15,19,20);;/q;2*+1/t5-,6+,7+;;/m0../s1 |
InChI Key |
HMSBRRUJFPUIRN-OJSHLMAWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)





![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
